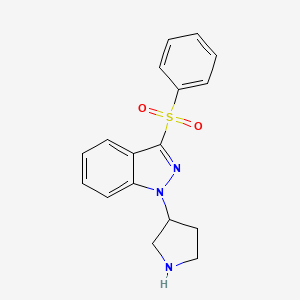![molecular formula C20H31NO3Si B12529902 N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine CAS No. 685887-71-2](/img/structure/B12529902.png)
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is a chemical compound that combines a naphthalene moiety with a triethoxysilyl group via a propan-1-amine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine typically involves the reaction of naphthalen-1-ylmethanol with 3-(triethoxysilyl)propan-1-amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group, with catalysts like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Applications De Recherche Scientifique
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanocomposites.
Biology: Employed in the functionalization of surfaces for biosensors and bioassays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong adhesion properties and chemical stability.
Mécanisme D'action
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process is crucial for its applications in materials science and surface functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylmethanol: Lacks the triethoxysilyl group, limiting its applications in siloxane chemistry.
3-(Triethoxysilyl)propan-1-amine: Lacks the naphthalene moiety, reducing its potential for aromatic interactions.
N-Methyl-1-naphthalenemethylamine: Does not contain the triethoxysilyl group, making it less versatile for surface functionalization.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is unique due to its combination of a naphthalene moiety and a triethoxysilyl group. This dual functionality allows it to participate in both aromatic interactions and siloxane bond formation, making it highly versatile for various applications in materials science, chemistry, and biology.
Propriétés
Numéro CAS |
685887-71-2 |
|---|---|
Formule moléculaire |
C20H31NO3Si |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C20H31NO3Si/c1-4-22-25(23-5-2,24-6-3)16-10-15-21-17-19-13-9-12-18-11-7-8-14-20(18)19/h7-9,11-14,21H,4-6,10,15-17H2,1-3H3 |
Clé InChI |
PDNMABSEZKQOGP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNCC1=CC=CC2=CC=CC=C21)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


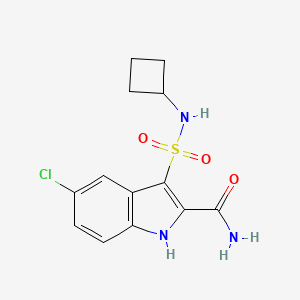
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
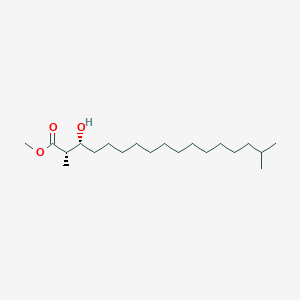
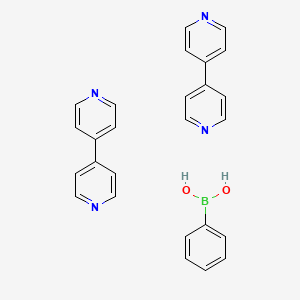
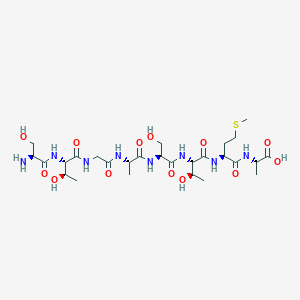
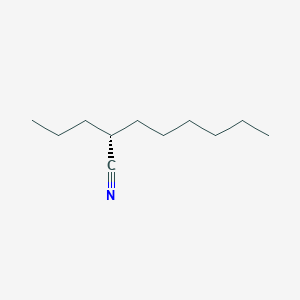
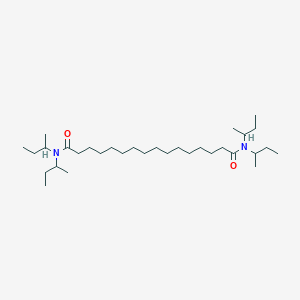
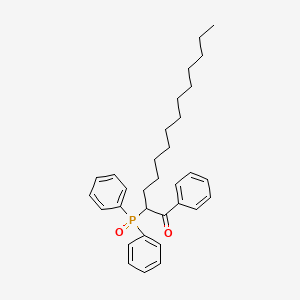
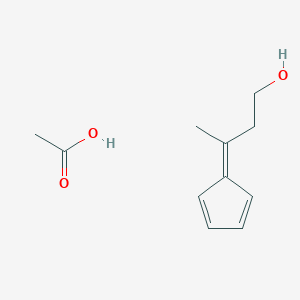
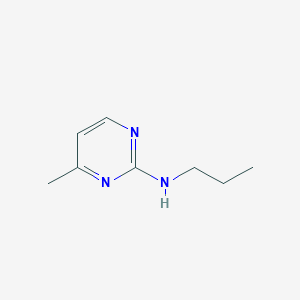
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
